molecular formula C38H33CrN8O10S2 B078974 Hydrogen bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) CAS No. 12218-95-0

Hydrogen bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-)

Cat. No. B078974
CAS RN: 12218-95-0
M. Wt: 877.8 g/mol
InChI Key: XPUNXSYBPVFQCG-UHFFFAOYSA-K
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Description

Hydrogen bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) is a useful research compound. Its molecular formula is C38H33CrN8O10S2 and its molecular weight is 877.8 g/mol. The purity is usually 95%.
The exact mass of the compound Hydrogen bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hydrogen bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrogen bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

8-acetamido-1-[[5-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;chromium(3+);hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H18N4O5S.Cr/c2*1-11(24)21-14-5-3-4-12-6-8-17(26)19(18(12)14)23-22-15-10-13(7-9-16(15)25)29(27,28)20-2;/h2*3-10,20,25-26H,1-2H3,(H,21,24);/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNXSYBPVFQCG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33CrN8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904271
Record name C.I. Acid Black 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrogen bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-)

CAS RN

12218-95-0
Record name EINECS 235-404-8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012218950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(1-), bis[N-[7-(hydroxy-.kappa.O)-8-[2-[2-(hydroxy-.kappa.O)-5-[(methylamino)sulfonyl]phenyl]diazenyl-.kappa.N1]-1-naphthalenyl]acetamidato(2-)]-, hydrogen (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Black 60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulphonyl]phenyl]azo]-1-naphthyl]acetamidato(2-)]chromate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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